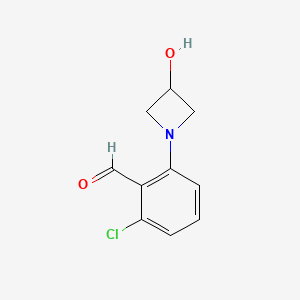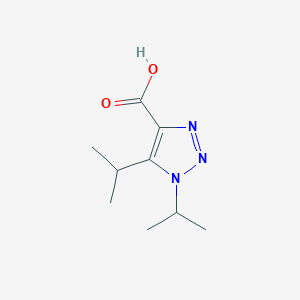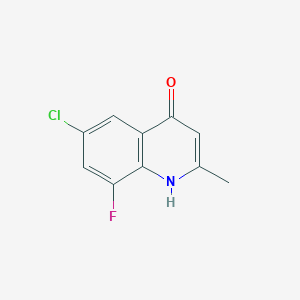
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 8th positions, respectively, along with a methyl group at the 2nd position on the quinoline ring. It has a molecular formula of C10H7ClFNO and a molecular weight of 211.62 g/mol .
Métodos De Preparación
The synthesis of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves cyclization reactions. One common method includes the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. While all these compounds share a quinoline core and exhibit antibacterial activity, this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic acid
These compounds differ in their substitution patterns and, consequently, their spectrum of activity and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H7ClFNO |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
6-chloro-8-fluoro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Clave InChI |
IJSDCGCWEYFLNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





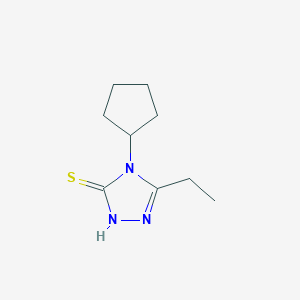
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
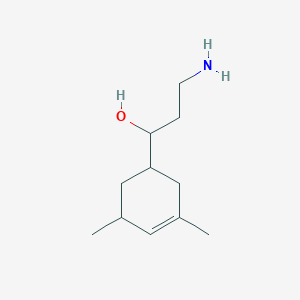
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
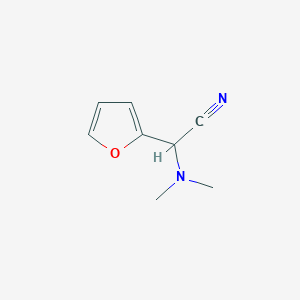



![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
